(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2
Description
Properties
Molecular Formula |
C6H12O3 |
|---|---|
Molecular Weight |
134.17 g/mol |
IUPAC Name |
dideuterio-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/t5-/m0/s1/i3D2 |
InChI Key |
RNVYQYLELCKWAN-YVKXTFNSSA-N |
Isomeric SMILES |
[2H]C([2H])([C@H]1COC(O1)(C)C)O |
Canonical SMILES |
CC1(OCC(O1)CO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 typically involves the use of deuterated reagents to introduce deuterium into the molecule. One common method is the reduction of a precursor compound using a deuterated reducing agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize yield and purity. The use of automated systems and continuous monitoring ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Deuterated reducing agents such as lithium aluminum deuteride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols.
Scientific Research Applications
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol is a versatile compound with applications in organic synthesis and the pharmaceutical industry . It is also known as (S)-(+)-1,2-O-Isopropylidene-sn-glycerol or (S)-Glycerol acetonide .
General Information and Properties
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol has the molecular formula . It typically presents as a liquid . It has a refractive index of n20/D 1.434 . The boiling point is 72-73 °C at 8 mmHg . The density of the compound is 1.062 g/mL at 25 °C . It is a combustible liquid with a flash point of 79 °C .
Applications
(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol is widely utilized in research . Its main applications are:
- Pharmaceutical Development It serves as a key intermediate in the synthesis of various pharmaceutical agents, enhancing the efficiency of drug formulation processes .
- Organic Synthesis It is employed in organic chemistry as a versatile building block for creating complex molecules, allowing researchers to explore new chemical pathways . It can be used for solvent-free preparation of intermediate products .
- Flavor and Fragrance Industry The compound is used in the formulation of flavors and fragrances, providing unique aromatic properties that enhance consumer products .
- Polymer Chemistry It acts as a monomer in the production of specialty polymers, contributing to materials with tailored properties for specific applications .
- Analytical Chemistry This chemical is utilized in analytical methods for detecting and quantifying other compounds, aiding in quality control and research analysis .
Mechanism of Action
The mechanism of action of (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2 involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The presence of deuterium can alter the compound’s reactivity and stability, making it useful in studies that require precise control over reaction kinetics and mechanisms.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric and Diastereomeric Comparisons
(a) (R)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- Stereochemistry : (R)-configuration, enantiomeric to the (S)-form .
- Physical Properties : Similar melting point and solubility but distinct optical rotation ([α]D = -14.6° vs. +15.3° for the (S)-form) .
- Synthetic Utility : Used in racemic resolutions and as a chiral auxiliary in asymmetric catalysis .
(b) (R,S)-2,2-Dimethyl-1,3-dioxolane-4-methanol
- Racemic Mixture : Lacks enantiomeric purity, limiting its use in stereoselective reactions .
- Thermal Behavior : Similar thermal stability to enantiopure forms but distinct phase transitions in esters (e.g., palmitate/stearate derivatives) .
Table 1: Key Differences Between Enantiomers
Functionalized Derivatives
(a) Fatty Acid Esters (e.g., Palmitate/Stearate)
- Thermal Behavior :
- Liquid-Crystalline Properties : Amphiphilic structure enables smectic phases, analogous to dodecyloxy-substituted polyols .
(b) Tosylate Derivatives
- Example: (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol p-toluenesulfonate (CAS 23735-43-5).
- Utility : Key intermediate in nucleophilic substitutions; retains stereochemical integrity during reactions .
Table 2: Thermal Properties of Esters
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2, and how is enantiomeric purity ensured?
- Synthesis : A common route involves reacting (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol with deuterated reagents. For example, in a patent application, 1,5-dibromopentane and the non-deuterated precursor were used to synthesize derivatives via nucleophilic substitution .
- Enantiomeric Purity : Chiral HPLC or polarimetry is employed to confirm enantiopurity. Derivatives like (S)-4-((hex-5-yn-1-yloxy)methyl)-2,2-dimethyl-1,3-dioxolane are characterized by -NMR to validate stereochemical integrity (e.g., δ 4.25 ppm for methine protons) .
Q. What spectroscopic methods are critical for characterizing this compound and its intermediates?
- NMR : - and -NMR are essential for structural confirmation. For instance, splitting patterns (e.g., δ 1.41 and 1.35 ppm for geminal dimethyl groups) confirm the dioxolane ring .
- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS quantifies isotopic enrichment (e.g., ≥99% deuterium incorporation) and detects impurities like non-deuterated analogs .
Q. What safety protocols are recommended for handling this compound?
- Protective Measures : Use gloves, goggles, and fume hoods to avoid skin/eye contact. Toxicity studies indicate a rat oral NOAEL of 1000 mg/kg/day, but inhalation risks require ventilation .
- Waste Management : Segregate waste and use licensed disposal services to prevent environmental contamination .
Advanced Research Questions
Q. How does deuteration influence the compound’s reactivity and analytical performance in GC/LC-MS?
- Isotopic Effects : Deuterium alters bond dissociation energies, potentially slowing metabolic degradation. In GC/LC-MS, deuterated analogs (e.g., (S)-ADB-BINACA-d5) serve as internal standards, reducing matrix effects and improving quantification accuracy via stable isotope dilution .
- Method Optimization : Calibrate using deuterated/non-deuterated standard curves to account for retention time shifts and ionization efficiency differences .
Q. How can researchers resolve contradictions in reported NMR data for derivatives of this compound?
- Case Study : Discrepancies in methine proton chemical shifts (e.g., δ 4.05–4.25 ppm) may arise from solvent polarity or temperature. Reproduce conditions from independent studies (e.g., CDCl at 25°C) and validate with 2D NMR (COSY, HSQC) .
- Statistical Analysis : Use multivariate analysis to compare batch-to-batch variations in synthetic intermediates, such as (S)-4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane .
Q. What role does this compound play in polymer chemistry, and how do reaction parameters affect polymer properties?
- Application : The non-deuterated analog is copolymerized with vinyl monomers (e.g., acrylates) to produce polymers with inherent viscosities of ~0.45 in dimethylformamide. Adjusting initiator concentration (e.g., benzoyl peroxide) and monomer ratios controls molecular weight .
- Kinetic Studies : Apply the Alfrey-Price equation to model copolymerization reactivity ratios and predict conversion rates (Tables V–XX in polymerization studies) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
